molecular formula C13H10ClF3N4O B8684685 2-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylbenzamide

2-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylbenzamide

Cat. No.: B8684685
M. Wt: 330.69 g/mol
InChI Key: YGMOCXHTSUZVHX-UHFFFAOYSA-N
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Description

2-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylbenzamide is a useful research compound. Its molecular formula is C13H10ClF3N4O and its molecular weight is 330.69 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H10ClF3N4O

Molecular Weight

330.69 g/mol

IUPAC Name

2-[[2-chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylbenzamide

InChI

InChI=1S/C13H10ClF3N4O/c1-18-11(22)7-4-2-3-5-9(7)20-10-8(13(15,16)17)6-19-12(14)21-10/h2-6H,1H3,(H,18,22)(H,19,20,21)

InChI Key

YGMOCXHTSUZVHX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2C(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2,4-dichloro-5-trifluoromethylpyrimidine (500 mg, 2.3 mmol) in dry CH3CN (40 mL) was added 2-amino-N-methylbenzamide (350 mg, 2.3 mmol) at room temperature. The reaction mixture was cooled to −30° C. using dry ice. Powdered KOH (1.0 g, 17.8 mmol) was added and the reaction mixture was stirred at −30° C. for 1 h, and then warmed to −10° C. to −5° C. and stirred for another 2 h, then quenched with water (200 mL). The mixture was extracted with EtOAc (3×100 mL), the combined organic layer was dried over MgSO4, concentrated, and residue was purified by column chromatography to give 213 mg of the title compound (yield: 28%). 1H NMR (DMSO, 400 MHz): δ=2.75 (d, J=4.4 Hz, 3 H), 7.20-7.24 (m, 1 H), 7.53-7.58 (m, 1 H), 7.74 (dd, J=2.0, 8.0 Hz, 1 H), 8.33 (dd, J=1.2, 8.4 Hz, 1 H), 8.85 (s, br, 1 H), 12.0 (s, br, 1 H).
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500 mg
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350 mg
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40 mL
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Yield
28%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In a similar fashion as outlined in Example 191a, 2,6-dichloro-5-trifluoromethylpyrimidine was reacted with 2-amino-N-methylbenzamide and N,N-diisopropylethylamine in isopropyl alcohol (no microwave −20° C., 2 days) to afford 2-(2-chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-N-methyl-benzamide as a white solid in 8% yield. Mp: (209° C.); MS: 331.05 (M+H); 1H NMR (chloroform-d): δ 11.63 (br s, 1H), δ 8.59 (d, J=8 Hz, 1H), δ 8.47 (s, 1H), δ 7.59 (t, J=8 Hz, 1H), δ 7.52 (d, J=8 Hz, 1H), δ 7.19 (t, J=8 Hz, 1H), δ 6.20 (br s, 1H), δ 3.04 (d, J=5 Hz, 3H).
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